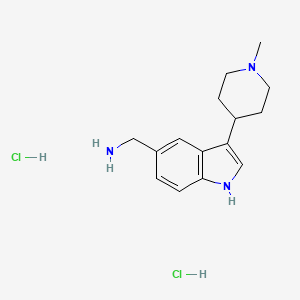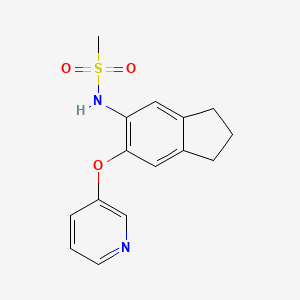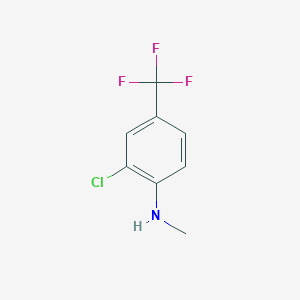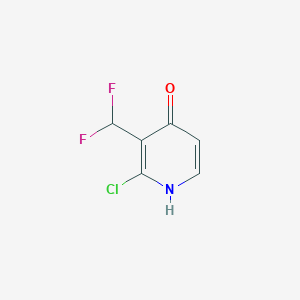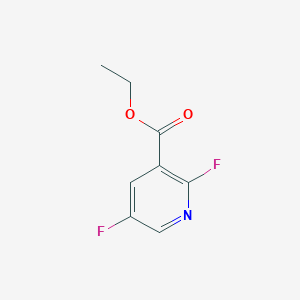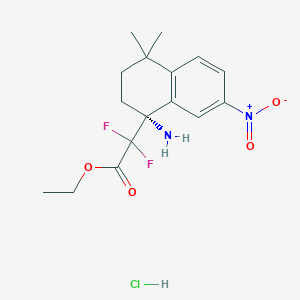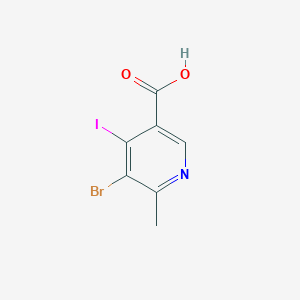
(S)-3-(4-Chlorophenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Chlorophenoxy)butanoic acid is an organic compound characterized by the presence of a chlorophenoxy group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Chlorophenoxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and (S)-3-bromobutanoic acid.
Formation of the Chlorophenoxy Intermediate: The first step involves the reaction of 4-chlorophenol with a suitable base, such as sodium hydroxide, to form the sodium salt of 4-chlorophenol. This intermediate is then reacted with (S)-3-bromobutanoic acid under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
(S)-3-(4-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
(S)-3-(4-Chlorophenoxy)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which (S)-3-(4-Chlorophenoxy)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-3-(4-Chlorophenoxy)butanoic acid: The enantiomer of (S)-3-(4-Chlorophenoxy)butanoic acid, which may have different biological activities and properties.
4-Chlorophenoxyacetic acid: A structurally similar compound with a different backbone, used in various agricultural applications.
2-(4-Chlorophenoxy)propanoic acid: Another related compound with a different carbon chain length, used in herbicide formulations.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities compared to its enantiomer or other structurally similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers
特性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC名 |
(3S)-3-(4-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChIキー |
RSXQVYRBRCBEOM-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CC(=O)O)OC1=CC=C(C=C1)Cl |
正規SMILES |
CC(CC(=O)O)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


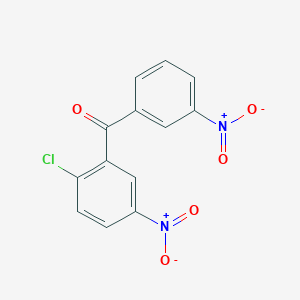

![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
